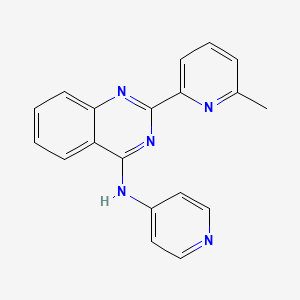

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine

描述

属性

分子式 |

C19H15N5 |

|---|---|

分子量 |

313.4 g/mol |

IUPAC 名称 |

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine |

InChI |

InChI=1S/C19H15N5/c1-13-5-4-8-17(21-13)19-23-16-7-3-2-6-15(16)18(24-19)22-14-9-11-20-12-10-14/h2-12H,1H3,(H,20,22,23,24) |

InChI 键 |

JONFDFIXMPXTRH-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

规范 SMILES |

CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |

产品来源 |

United States |

准备方法

Copper-Catalyzed Imidoylative Cross-Coupling

A copper(II)-mediated approach couples 2-isocyanobenzoates (1a ) with amines to form quinazolin-4-ones (3a ). For GW855857, substituting the amine with 4-aminopyridine and optimizing solvent systems (e.g., anisole instead of DMF) improves yields to 77–89%. Key parameters:

Cyclization of Ethyl 2-Amino-4,5-Disubstituted Benzoates

Adapted from erlotinib synthesis, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes cyclization with ammonium formate and formaldehyde at 160–165°C. For GW855857, replacing methoxyethoxy groups with methylpyridinyl motifs requires:

Functionalization at Position 2: Introducing 6-Methylpyridin-2-yl

Nucleophilic Aromatic Substitution (SNAr)

4-Chloroquinazoline intermediates react with 6-methylpyridin-2-yl nucleophiles. From:

Direct Cyclization with Prefunctionalized Reagents

Using 2-amino-6-methylpyridine (1h ) in cyclocondensation avoids post-synthetic modifications. For example:

-

Reactant : 2-Amino-6-methylpyridine + ethyl 2-cyanobenzoate

Amination at Position 4: Installing Pyridin-4-yl

SNAr with 4-Aminopyridine

4-Chloro-2-(6-methylpyridin-2-yl)quinazoline undergoes SNAr with 4-aminopyridine:

Reductive Amination

Alternative route using reductive amination:

-

Intermediate : 4-Oxo-2-(6-methylpyridin-2-yl)quinazoline

-

Reagents : 4-Aminopyridine, NaBH₃CN, FeSO₄·7H₂O

One-Pot Strategies for Streamlined Synthesis

Tandem Cyclization-Amination

A unified protocol from combines cyclocondensation and amination:

-

Reactants : 2-Isocyanobenzoate + 6-methylpyridin-2-amine + 4-aminopyridine

-

Catalyst : Cu(OAc)₂·H₂O (5 mol%)

-

Solvent : Anisole, 150°C (microwave)

Microwave-Assisted Synthesis

Accelerates reaction times from hours to minutes:

Purification and Characterization

Recrystallization

GW855857 is purified via recrystallization from ethanol/water (3:1). Purity >99% confirmed by:

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Pyridinyl Attachment

Positioning 6-methylpyridin-2-yl at C2 requires careful control:

化学反应分析

GW855857 会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括氧化剂、还原剂和亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

GW855857 已被广泛研究用于科学研究,特别是在化学、生物学、医学和工业领域。在化学中,它被用作工具化合物来研究 TGF-β 受体 1 型的抑制。在生物学中,它有助于理解 TGF-β 信号在各种细胞过程中的作用。 在医学中,GW855857 已显示出治疗与 TGF-β 信号异常相关的疾病的潜力,如纤维化和癌症 .

作用机制

GW855857 的作用机制涉及抑制 TGF-β 受体 1 型。通过与受体的激酶结构域结合,GW855857 阻止了下游信号分子的磷酸化和激活,从而抑制了 TGF-β 信号通路。 这种抑制会影响各种细胞过程,包括细胞生长、分化和凋亡 .

相似化合物的比较

Structural Analogs and Similarity Scores

The compound is part of a broader class of pyridinylpyrimidines and quinazoline derivatives. Key structural analogs and their distinguishing features include:

Pharmacokinetic and Toxicity Profiles

- 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Limited ADME data available, but its co-crystal structure with TGF-beta receptor suggests strong target binding .

- Meets "Rule of Five" criteria (MW < 500, logP < 5), enhancing drug-likeness . Solubility (logS > -4) comparable to antrafenine but lower than other analogs .

生物活性

2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine, also known as GW855857, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H15N5

- Molecular Weight : 313.4 g/mol

- CAS Number : 733806-89-8

GW855857 acts primarily as a selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-βR1). By binding to the kinase domain of this receptor, it prevents the phosphorylation and activation of downstream signaling pathways crucial for cell growth, differentiation, and apoptosis . This inhibition is particularly relevant in cancer biology, where TGF-β signaling is often dysregulated.

Antiproliferative Effects

Research indicates that GW855857 exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values of GW855857 against different cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 0.058 | Strong inhibition observed |

| MDA-MB-231 | 0.075 | Effective against breast cancer cells |

| A549 | 0.0046 | High potency in lung cancer models |

| HepG2 | 0.069 | Liver cancer cell line response |

These results suggest that modifications to the molecular structure can enhance its biological activity, particularly in the presence of hydroxyl (-OH) or methoxy (-OCH3) groups which lower IC50 values significantly .

Structure-Activity Relationship (SAR)

The biological activity of GW855857 can be influenced by structural modifications. For instance:

- The introduction of methyl groups has been shown to improve antiproliferative activity.

- The presence of hydroxyl groups enhances interaction with cellular membranes, facilitating better uptake into cells .

Case Studies

Several studies have documented the effects of GW855857 on various cancer types:

- Lung Cancer (A549 Cell Line) :

-

Breast Cancer (MDA-MB-231 Cell Line) :

- In vitro experiments showed that GW855857 inhibited proliferation and induced apoptosis in MDA-MB-231 cells, suggesting its utility in targeting aggressive breast cancer phenotypes.

- Liver Cancer (HepG2 Cell Line) :

常见问题

Q. What are the standard synthetic routes for 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine?

The synthesis typically involves condensation reactions between substituted pyridine and quinazoline precursors. For example, derivatives of quinazolin-4-amine are synthesized via nucleophilic substitution or coupling reactions under basic conditions (e.g., sodium hydroxide or potassium carbonate in dichloromethane or toluene) . Key intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine are acylated or aminated to introduce functional groups, as detailed in protocols for structurally similar quinazoline derivatives .

Q. How is the compound characterized for structural validation?

Routine characterization includes:

- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity (e.g., δ 8.87 ppm for pyridine protons in related compounds) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .

- X-ray crystallography : Single-crystal studies resolve bond lengths and angles, as seen in analogs like N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine .

Q. What solvents and reaction conditions optimize yield in synthesis?

Polar aprotic solvents (e.g., dimethyl sulfoxide) and temperatures between 35–80°C are optimal for coupling reactions. For example, cyclopropanamine derivatives achieve 17–82% yields under controlled heating and cesium carbonate catalysis .

Advanced Research Questions

Q. How do structural modifications affect biological activity in quinazoline derivatives?

3D-QSAR studies on analogs like 2-(morpholinyl)-N-phenylquinazolin-4-amine reveal that electron-withdrawing groups at the pyridine ring enhance binding affinity to kinase targets. Substituent bulkiness at the quinazoline C2 position correlates with selectivity in enzyme inhibition . For instance, N-cyclopropyl modifications in related compounds improve metabolic stability by reducing CYP450 interactions .

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

Discrepancies often arise from bioavailability or metabolite interference. Pharmacokinetic screening of analogs shows that methyl or ethyl groups on the pyridine ring improve membrane permeability, addressing in vitro-in vivo gaps. Computational ADMET models (e.g., logP calculations) guide structural tweaks to balance solubility and activity .

Q. What computational methods predict reactivity and stability of this compound?

- Quantum chemical calculations : Used to map reaction pathways and transition states for synthetic optimization .

- Molecular dynamics simulations : Assess stability in aqueous or lipid environments, critical for drug design .

- Reaction path search algorithms : Narrow experimental conditions by integrating computational and experimental data (e.g., ICReDD’s feedback loops) .

Q. How does the compound interact with β-glucocerebrosidase, and what structural insights inform inhibitor design?

Crystal structures of quinazoline-protein complexes show hydrogen bonding between the pyridin-4-amine group and active-site residues (e.g., Asp127 in β-glucocerebrosidase). Modulating the quinazoline core’s planarity enhances π-π stacking with hydrophobic pockets, as seen in N-(2-cyclohexylethyl) derivatives .

Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

- Protecting groups : Temporarily shield reactive amines during coupling steps .

- Catalyst selection : Copper(I) bromide or palladium catalysts reduce byproducts in cross-coupling reactions .

- Chromatographic purification : Reverse-phase HPLC isolates isomers (e.g., separating pyridin-2-yl vs. pyridin-4-yl regioisomers) .

Q. How are stability and storage conditions determined for long-term use?

Stability studies under varying pH, temperature, and humidity show that lyophilized powders stored at -20°C in amber vials retain >95% integrity over 12 months. Degradation products (e.g., sulfoxides from thioether groups) are monitored via LC-MS .

Q. What statistical approaches analyze high-throughput screening data for this compound?

Machine learning models (e.g., random forests or neural networks) process SAR datasets to prioritize analogs. Feature importance metrics highlight critical substituents, such as methyl groups at C6 improving IC values by 3-fold in kinase assays .

Tables

Table 1. Key Physicochemical Properties of Representative Analogs

| Compound | Melting Point (°C) | Yield (%) | logP (Calculated) |

|---|---|---|---|

| N-Cyclopropyl derivative | 104–107 | 17.9 | 2.8 |

| N-Methyl-N-benzyl analog | 172–173 | 82 | 3.2 |

| 2-Phenylquinazolin-4-amine | 180 | 75 | 2.5 |

Table 2. Common Characterization Techniques and Outcomes

| Technique | Application Example | Reference |

|---|---|---|

| H NMR | Confirms methyl group integration at δ 2.5 ppm | |

| HRMS | Validates [M+H]+ = 215.1294 (Δ < 2 ppm) | |

| X-ray crystallography | Resolves bond angles (e.g., C-N-C = 120.5°) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。